molecular formula C9H7NO2 B8011836 2-(Oxazol-4-yl)phenol

2-(Oxazol-4-yl)phenol

Cat. No.: B8011836
M. Wt: 161.16 g/mol
InChI Key: JWISGKXKSCBIJQ-UHFFFAOYSA-N
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Description

2-(Oxazol-4-yl)phenol is a heterocyclic compound that features an oxazole ring fused to a phenol group. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazol-4-yl)phenol typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is usually carried out at room temperature, and the resulting oxazoline can be oxidized to the corresponding oxazole using reagents like manganese dioxide (MnO₂) under flow conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and safety of the process. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent, minimizing the risk of blockages and improving product purity .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazol-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form more complex structures.

    Reduction: The phenol group can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of more complex oxazole derivatives.

    Reduction: Formation of 2-(Oxazol-4-yl)cyclohexanol.

    Substitution: Formation of halogenated, nitrated, or sulfonated phenol derivatives.

Mechanism of Action

The mechanism of action of 2-(Oxazol-4-yl)phenol involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, influencing biological pathways. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)phenol
  • 2-(Isoxazol-4-yl)phenol
  • 2-(Thiazol-4-yl)phenol

Uniqueness

2-(Oxazol-4-yl)phenol is unique due to its specific combination of an oxazole ring and a phenol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for various applications .

Biological Activity

Overview

2-(Oxazol-4-yl)phenol is a heterocyclic compound characterized by the presence of an oxazole ring fused to a phenolic group. This unique structural combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound exhibits potential applications in various fields, including antimicrobial, anticancer, and enzyme inhibition studies.

Chemical Structure and Properties

The molecular structure of this compound allows for diverse interactions within biological systems. The oxazole ring enhances its reactivity, while the phenolic group contributes to its antioxidant properties. This dual functionality is crucial for its biological activities.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The oxazole moiety can engage in hydrogen bonding and π-π interactions, influencing cellular pathways. Notably, it has been studied as a histone deacetylase (HDAC) inhibitor, which plays a critical role in cancer cell proliferation.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties. For instance, one study reported that compounds based on this scaffold selectively inhibit HDAC1 and class IIb HDACs (HDAC6 and HDAC10), with an IC50 value of 7.5 μM against the MV-4-11 leukemia cell line . The inhibition of HDACs leads to increased acetylation of histones, which can trigger apoptosis in cancer cells.

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. Studies suggest that derivatives containing the oxazole ring exhibit potent effects against various bacterial strains, potentially through the inhibition of essential enzymes involved in microbial growth.

Enzyme Inhibition

This compound has been explored for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can have applications in skin-lightening products and treatments for hyperpigmentation disorders. Compounds derived from this structure have demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. For example, substituents on the phenolic ring can enhance or diminish its inhibitory potency against specific targets. A systematic examination of various derivatives has led to the identification of optimal substituents that maximize biological efficacy while minimizing cytotoxicity.

CompoundStructural FeaturesBiological ActivityIC50 Value
Compound 10This compoundHDAC inhibition7.5 μM
Compound 3Hydroxyl group at position 4Tyrosinase inhibition0.51 μM
Compound 8Dihydroxyphenyl ringTyrosinase inhibition16.78 μM

Case Studies

  • Histone Deacetylase Inhibition : A study synthesized a series of analogues based on the this compound structure to evaluate their efficacy as HDAC inhibitors. The findings revealed that certain modifications significantly enhanced their inhibitory activity against specific HDAC isoforms .
  • Tyrosinase Inhibition : Another investigation focused on the tyrosinase inhibitory potential of phenolic compounds featuring an oxazole scaffold. The results indicated that these compounds could effectively reduce melanin production in vitro without cytotoxic effects on normal human skin cells .

Properties

IUPAC Name

2-(1,3-oxazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-4-2-1-3-7(9)8-5-12-6-10-8/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWISGKXKSCBIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=COC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the oxazole from above (1.99 g, 7.92 mmol) in dichloromethane (20 ml) is added 10% palladium on carbon (1.99 g). The mixture is put under an atmosphere of hydrogen, stirred at room temperature overnight, then filtered through Celite. The solvent is removed under reduced pressure to give 1.15 g of 2-(oxazol-4-yl)phenol (90%).
Name
oxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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